Isodemethylwedelolactone, a derivative of the naturally occurring coumestan wedelolactone, has garnered attention in the scientific community for its diverse biological activities. Wedelolactone itself is found in plants such as Eclipta prostrata and Wedelia calendulacea, which have been used in traditional medicine for treating various health issues. The compound has been studied for its potential in cancer therapy, antiviral activity, hepatoprotection, anti-inflammatory effects, and impact on stem cell differentiation and bone homeostasis124567.
Wedelolactone has been shown to suppress the growth of cancer cells, including androgen receptor-negative breast cancer cells, by inducing apoptosis and causing cell cycle arrest. This effect is attributed to its interaction with dsDNA and inhibition of DNA topoisomerase IIα, independent of NFκB and androgen receptors1. In the context of viral infections, wedelolactone disrupts human cytomegalovirus replication by inhibiting immediate early expression of viral genes and destabilizing the virus-supportive polycomb repressive complexes, thereby reducing viral DNA synthesis2. Interestingly, wedelolactone also exhibits a dual role in estrogen receptor signaling, acting as an agonist and stimulating growth in estrogen receptor-positive breast cancer cells3.
In liver diseases, wedelolactone demonstrates hepatoprotective effects by attenuating inflammatory cytokine production and modulating the NF-κB signaling pathway, which reduces immune-mediated liver injury4. It also regulates inflammation by blocking inflammasome activation and pyroptosis in macrophages through Ser/Thr phosphorylation of NLRP3 dependent on PKA signaling5. Furthermore, wedelolactone inhibits adipogenesis in human adipose tissue-derived mesenchymal stem cells by maintaining ERK activity, suggesting a novel role in preventing adipogenic differentiation6.
Wedelolactone's ability to induce apoptosis and cell cycle arrest in cancer cells positions it as a promising anti-cancer agent. Its interaction with DNA and inhibition of topoisomerase IIα make it a potential candidate for the development of novel cancer therapeutics1.
The compound's antiviral properties, particularly against human cytomegalovirus, highlight its potential as an antiviral agent. By targeting distinct steps of the viral replication cycle, wedelolactone could be developed into a treatment for viral infections2.
The hepatoprotective effects of wedelolactone, as demonstrated in models of immune-mediated liver injury, suggest its potential use in treating liver diseases. Its ability to modulate inflammatory responses could be beneficial in conditions such as hepatitis4.
Wedelolactone's impact on inflammasome activation and pyroptosis indicates its potential as a treatment for inflammatory diseases. Its immunomodulatory effects could be leveraged in therapies for conditions characterized by excessive inflammation5.
The inhibition of adipogenic differentiation by wedelolactone suggests its utility in stem cell research and potential applications in obesity treatment. Additionally, its role in enhancing osteoblastogenesis and suppressing osteoclastogenesis presents it as a novel therapeutic agent for osteoporosis67.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: